Tert-butyl 6-amino-5-methyl-2,3-dihydroindole-1-carboxylate
Description
Tert-butyl 6-amino-5-methyl-2,3-dihydroindole-1-carboxylate is a heterocyclic compound featuring a partially saturated indole scaffold with a tert-butyl ester group at the 1-position, an amino group at the 6-position, and a methyl substituent at the 5-position. The tert-butyl group enhances steric protection and stability, while the amino group introduces polarity and nucleophilic reactivity. This compound is commonly utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly in the development of kinase inhibitors and protease modulators.
Properties
IUPAC Name |
tert-butyl 6-amino-5-methyl-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-9-7-10-5-6-16(12(10)8-11(9)15)13(17)18-14(2,3)4/h7-8H,5-6,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEKZHQHASZMDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)N(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1555376-91-4 | |
| Record name | tert-butyl 6-amino-5-methyl-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 6-amino-5-methyl-2,3-dihydroindole-1-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The specific conditions for synthesizing this compound may involve the use of methanesulfonic acid under reflux in methanol, yielding the desired indole derivative .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-amino-5-methyl-2,3-dihydroindole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
Tert-butyl 6-amino-5-methyl-2,3-dihydroindole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: It serves as a probe for studying indole-related biological pathways.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of Tert-butyl 6-amino-5-methyl-2,3-dihydroindole-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors involved in biological processes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Analog 1: (E)-Tert-butyl 6-(3-((Methylsulfonyl)oxy)-prop-1-en-1-yl)-1H-indole-1-carboxylate (15)
Structural Differences :
- 6-Position: Contains a mesylated propenyl group (CH₂=CH-CH₂-OSO₂CH₃) instead of an amino-methyl combination.
- Indole Saturation : Fully aromatic indole ring compared to the 2,3-dihydroindole in the target compound.
Functional Implications :
- Reactivity: The mesyl (methylsulfonyl) group acts as a leaving group, enabling nucleophilic substitution reactions. In contrast, the amino group in the target compound participates in hydrogen bonding and can undergo diazotization or coupling reactions .
- Solubility: The mesyl group increases hydrophilicity but less than the amino group, which enhances aqueous solubility via protonation in acidic environments.
- Applications: Compound 15 is a reactive intermediate for cross-coupling reactions, whereas the target compound’s amino group makes it suitable for further derivatization (e.g., amide formation) .
Analog 2: Tert-butyl 3-methyl-2-(((steroidal core)-carboxamido)methyl)-1H-indole-1-carboxylate (8)
Structural Differences :
- 2-Position : Features a steroidal carboxamido-methyl substituent, introducing significant steric bulk.
- Indole Saturation : Fully aromatic indole ring.
Functional Implications :
- Steric Effects : The steroidal substituent in analog 8 reduces conformational flexibility and may hinder binding to enzymatic pockets. The target compound’s smaller 5-methyl group minimizes steric hindrance, enhancing bioavailability .
- Pharmacokinetics: The hydrophobic steroidal core in analog 8 likely reduces aqueous solubility, whereas the amino group in the target compound improves solubility and metabolic stability .
Analog 3: Tert-butyl Alcohol Derivatives
General Properties :
Comparison :
- Stability : The tert-butyl ester in the target compound is more stable than TBA, which is prone to oxidation and dehydration.
- Safety: TBA requires stringent handling (e.g., explosion-proof equipment), while the target compound’s amino group necessitates precautions against skin/eye irritation but poses lower flammability risks .
Biological Activity
Tert-butyl 6-amino-5-methyl-2,3-dihydroindole-1-carboxylate (TBAM) is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 248.32 g/mol
- CAS Number : 1555376-91-4
TBAM's biological activity is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate enzyme activity and receptor interactions, which can lead to significant therapeutic effects. The compound serves as a probe for studying indole-related pathways, which are crucial in numerous physiological processes.
Anticancer Properties
Research indicates that TBAM exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines. The exact mechanism involves the induction of apoptosis and the modulation of cell cycle progression.
Antimicrobial Activity
TBAM has also demonstrated antimicrobial properties against a variety of pathogens. Studies suggest that it disrupts bacterial cell membranes, leading to cell lysis. This property makes it a candidate for further development in antimicrobial therapies.
Neuroprotective Effects
Preliminary studies indicate that TBAM may possess neuroprotective effects. It appears to mitigate oxidative stress in neuronal cells, potentially offering protection against neurodegenerative diseases.
Research Findings and Case Studies
Synthesis and Applications
TBAM is synthesized as a building block for more complex indole derivatives. Its versatility allows for modifications that can enhance its biological activities or tailor it for specific therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
